molecular formula C23H18N2O B12740671 10,10a-Dihydro-10-((phenylmethyl)amino)-11H-indeno(1,2-b)quinolin-11-one CAS No. 88389-59-7

10,10a-Dihydro-10-((phenylmethyl)amino)-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12740671
CAS No.: 88389-59-7
M. Wt: 338.4 g/mol
InChI Key: LNBXGQCUSXTVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,10a-Dihydro-10-((phenylmethyl)amino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10a-Dihydro-10-((phenylmethyl)amino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indenoquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Phenylmethylamino Group: This step may involve nucleophilic substitution or addition reactions to introduce the phenylmethylamino group at the desired position.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

10,10a-Dihydro-10-((phenylmethyl)amino)-11H-indeno(1,2-b)quinolin-11-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to form reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 10,10a-Dihydro-10-((phenylmethyl)amino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.

    Quinoline Derivatives: Compounds with a quinoline core structure.

Uniqueness

10,10a-Dihydro-10-((phenylmethyl)amino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific substitution pattern and the presence of the phenylmethylamino group, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

88389-59-7

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

10-(benzylamino)-10,10a-dihydroindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C23H18N2O/c26-23-17-11-5-4-10-16(17)22-20(23)21(18-12-6-7-13-19(18)25-22)24-14-15-8-2-1-3-9-15/h1-13,20-21,24H,14H2

InChI Key

LNBXGQCUSXTVRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2C3C(=NC4=CC=CC=C24)C5=CC=CC=C5C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.